methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
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Overview
Description
Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound with a unique structure that includes a benzothiazine ring, a morpholine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multiple steps, starting with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine moiety is then introduced via a nucleophilic substitution reaction, followed by the esterification of the benzoic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro or morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzothiazine derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazine derivatives, such as:
- Methyl 4-[6-chloro-2-(piperidine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
- Methyl 4-[6-chloro-2-(pyrrolidine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
Uniqueness
Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is unique due to the presence of the morpholine moiety, which can influence its chemical reactivity and biological activity. This makes it distinct from other benzothiazine derivatives that may have different substituents .
Properties
IUPAC Name |
methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXCCBADNULLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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